2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that features a phenyl ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as mixing, heating, and cooling, followed by purification and quality control to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles replace the fluorine or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and trifluoromethyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 1-[4-(Trifluoromethyl)phenyl]ethanone
- 4-(Trifluoromethyl)acetophenone
Comparison: Compared to similar compounds, 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both an amino group and a ketone group on the phenyl ringThe trifluoromethyl group also imparts high stability and resistance to metabolic degradation, making it a valuable compound for pharmaceutical and industrial applications .
Properties
Molecular Formula |
C9H7F4NO |
---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3H,4,14H2 |
InChI Key |
ZTVZGPLXCHOJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CN |
Origin of Product |
United States |
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